![molecular formula C27H29N7O2S2 B2410544 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 501352-46-1](/img/structure/B2410544.png)
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C27H29N7O2S2 and its molecular weight is 547.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- This compound is related to a class of synthesized derivatives including 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione. These derivatives are structurally elucidated using spectroscopic methods and elemental analysis, contributing to the development of new chemical entities (Gobouri, 2020).
Pharmacological Evaluation
- A study explored 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents in position 7 for their receptor affinity and psychotropic potential. This research offers insights into the pharmacological properties of compounds structurally related to the specified chemical (Chłoń-Rzepa et al., 2013).
Receptor Affinity Studies
- Research involving N-(arylpiperazinyl)acetamide derivatives of 1,3- and 3,7-dimethyl-1H-purine-2,6(3H,7H)-dione has revealed insights into receptor affinity for serotonin and dopamine receptors. This knowledge contributes to understanding the interaction of related compounds with biological targets (Żmudzki et al., 2015).
Analgesic and Anti-inflammatory Properties
- A related compound, 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, demonstrated significant analgesic and anti-inflammatory effects, offering a potential avenue for therapeutic applications (Zygmunt et al., 2015).
Synthesis of Novel Ring Systems
- Research on the synthesis of new thiadiazepino-purine ring systems, related to the compound , contributes to the expansion of chemical diversity and the potential for discovering new biological activities (Hesek & Rybár, 1994).
Potential Psychotropic Activity
- Studies on imidazo[2,1-f]purine-2,4-dione derivatives, structurally similar to the specified compound, have shown potential anxiolytic and antidepressant activity, indicating their relevance in psychopharmacology (Zagórska et al., 2009).
Antiasthmatic Activity
- A study focusing on xanthene derivatives related to the compound has explored their potential as antiasthmatic agents, highlighting the diverse therapeutic applications of these chemical entities (Bhatia et al., 2016).
Mécanisme D'action
Target of Action
The primary target of this compound is the LasB system of Pseudomonas aeruginosa, a Gram-negative bacterium . The LasB system is part of the quorum sensing pathways in bacteria, which are used for cell-cell communication and coordinating behaviors such as biofilm formation and virulence production .
Mode of Action
The compound interacts with its target by binding to the active site of the LasB system in Pseudomonas aeruginosa . This interaction inhibits the quorum sensing pathways, thereby reducing the bacteria’s ability to form biofilms and produce virulence factors .
Biochemical Pathways
The compound affects the quorum sensing pathways in Pseudomonas aeruginosa. These pathways are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms . By inhibiting these pathways, the compound disrupts the bacteria’s ability to coordinate host toxic behaviors such as biofilm formation and virulence production .
Pharmacokinetics
The compound was evaluated for its growth inhibitory activities at high concentrations up to 1000 μg ml −1 towardPseudomonas aeruginosa , suggesting that it can be absorbed and distributed in the bacterial cells to exert its effects.
Result of Action
The compound’s action results in the inhibition of quorum sensing in Pseudomonas aeruginosa, leading to a reduction in biofilm formation and virulence production . This could potentially limit the bacteria’s ability to establish infections and resist treatment.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other bacteria and the availability of nutrients can affect the quorum sensing pathways that the compound targets . .
Propriétés
IUPAC Name |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperazin-1-yl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N7O2S2/c1-30-23-22(24(35)31(2)27(30)36)34(16-17-37-26-28-20-10-6-7-11-21(20)38-26)25(29-23)33-14-12-32(13-15-33)18-19-8-4-3-5-9-19/h3-11H,12-18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWJNUIFDLBYQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCSC5=NC6=CC=CC=C6S5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N7O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


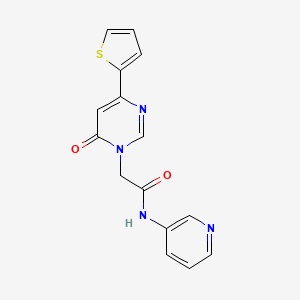
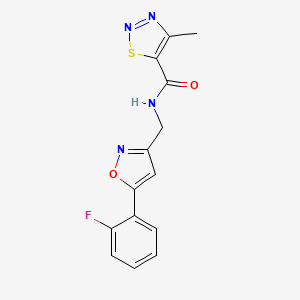
![N-(2-cyclohex-1-en-1-ylethyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2410466.png)

![2-[(2E,6E,10E,14Z,18E,22E,26E,30Z,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/no-structure.png)
methanone](/img/structure/B2410470.png)
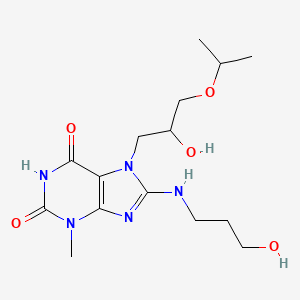
![(Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2410474.png)
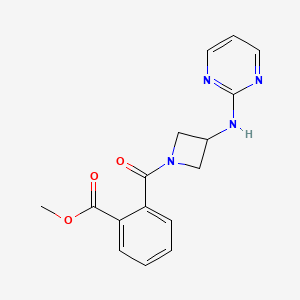
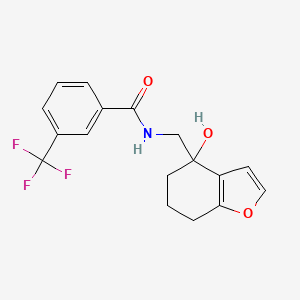

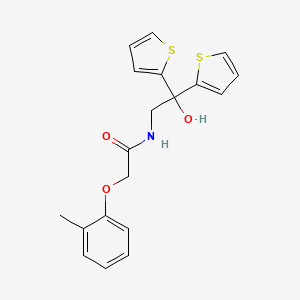
![2-(2-chlorophenyl)-1-{4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}-1-ethanone](/img/structure/B2410482.png)